

tebipenem pivoxil prodrug absorption and metabolism

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Compound Focus: Tebipenem Pivoxil

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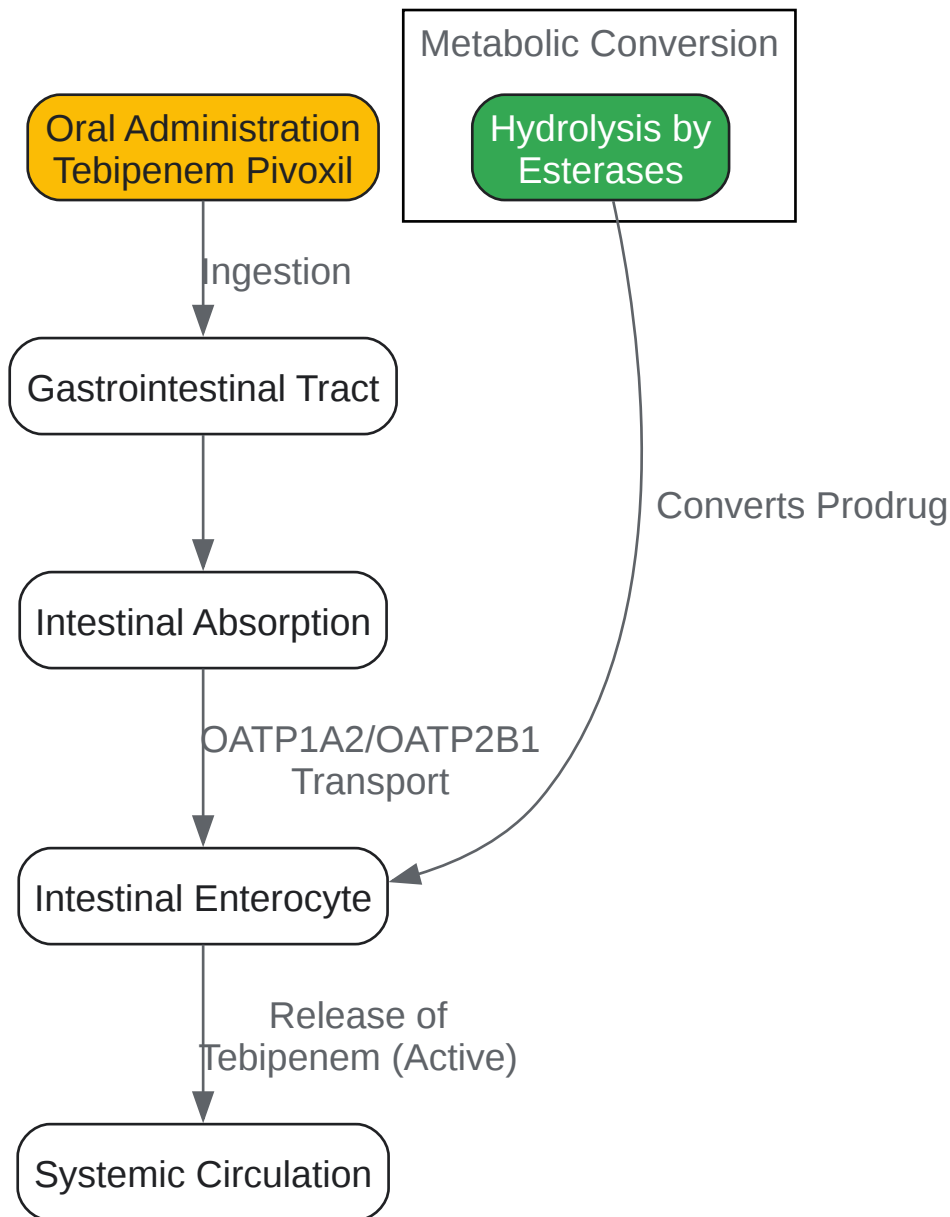
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Mechanisms of Absorption and Metabolism

The efficiency of **tebipenem pivoxil** is driven by its designed absorption and activation pathway.

- **Intestinal Absorption:** **Tebipenem pivoxil**'s high oral absorption is facilitated by **carrier-mediated transport** in addition to passive diffusion. Research indicates involvement of human uptake transporters **OATP1A2** and **OATP2B1** in the apical membrane of intestinal cells, which is a distinct mechanism from many other β -lactam prodrugs [1].
- **Conversion to Active Drug:** The prodrug is rapidly hydrolyzed to active tebipenem primarily by **intestinal esterases** within the enterocytes of the gastrointestinal tract, with first-pass metabolism limiting the systemic exposure to the prodrug itself [2].
- **Metabolic Fate:** The primary circulating form is active tebipenem. The main metabolite is **LJC 11562**, an inactive ring-open form of tebipenem. Several other trace to minor metabolites have been identified in excreta [2].

The following diagram illustrates the journey of **tebipenem pivoxil** from oral administration to systemic circulation.



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*Journey of **Tebipenem Pivoxil** from Oral Administration to Systemic Circulation*

Experimental Protocols for Key Studies

For researchers, understanding the foundational methodologies is critical.

1. Human Mass Balance and Metabolite Profiling [2]

- **Objective:** To characterize the absorption, metabolism, and excretion pathways of **tebipenem pivoxil** in humans.
- **Design:** Single-center, open-label study where healthy male subjects (n=8) received a single 600 mg oral dose of **[¹⁴C]-tebipenem pivoxil** hydrobromide (~150 µCi).
- **Key Procedures:**
 - **Sample Collection:** Serial blood, urine, and fecal samples were collected up to 7-10 days post-dose.
 - **Quantification:** Total radioactivity in all samples was determined by liquid scintillation counting.
 - **Metabolite Profiling:** Plasma, urine, and fecal samples underwent metabolite identification and quantification using high-performance liquid chromatography with radiodetection and tandem mass spectrometry.

2. Intestinal Absorption Mechanism Study [1]

- **Objective:** To investigate the carrier-mediated transport mechanism of **tebipenem pivoxil**.
- *In Vitro Models:*
 - **Cell Line:** Used Caco-2 cell monolayers, a model of human intestinal epithelium.
 - **Assay:** Measured uptake of **tebipenem pivoxil** under varying conditions (temperature, ATP-depletion, presence of transporter inhibitors).
- *In Vivo/Perfusion Models:*
 - **Animal Model:** Conducted *in situ* single-pass intestinal perfusion studies in rats.
 - **Intervention:** Perfused the prodrug with and without transporter inhibitors like captopril to assess impact on absorption.

3. Population Pharmacokinetic Modeling [3]

- **Objective:** To develop a model describing tebipenem pharmacokinetics and identify sources of variability.
- **Data:** Pooled data from three Phase 1 and one Phase 3 study (746 subjects, 3,448 plasma concentrations).
- **Analysis:** A non-linear mixed-effects modeling approach was used. The final model was a two-compartment model with linear elimination and two transit compartments to describe absorption delay. Covariates like creatinine clearance were tested on key parameters.

Renal Dosing Considerations and PK/PD

Renal function is the primary factor influencing tebipenem clearance and dosing.

- **Clearance Pathway:** Active tebipenem is primarily eliminated **renally**, with a strong correlation between its renal clearance and the patient's creatinine clearance [3].

- **Dosing Adjustments:** Population PK analyses support dose adjustments based on renal function, though they indicate that adjustments are not generally needed for age, body size, or sex alone in patients with cUTI/AP [3].
- **PK/PD Target:** For carbapenems like tebipenem, efficacy is linked to the **time that the free drug concentration exceeds the minimum inhibitory concentration (fT > MIC)**. Recent Monte Carlo simulations for Japanese patients propose renal-function-based dosing regimens to achieve a target of **fAUC_{0-24h}/MIC ≥ 34.58** with >90% probability [4]. The table below summarizes these model-based recommendations.

Renal Function (Creatinine Clearance)	Proposed Dosing Regimen
CCR ≥ 80 mL/min (Normal)	600 mg every 8 hours
50 ≤ CCR < 80 mL/min (Moderate Impairment)	300 mg every 8 hours
30 ≤ CCR < 50 mL/min (Moderate-to-Severe)	300 mg every 8 hours
CCR < 30 mL/min (Severe Impairment)	150 mg every 12 hours

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